5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Description
5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H17N3O2S2 and its molecular weight is 287.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[22Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target cells or organisms.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c1-3-13-6-11(12-8(13)2)18(15,16)14-5-10-4-9(14)7-17-10/h6,9-10H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGLMUWSFBNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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